Adenosine-5',5''-d2
Description
Role of Stable Isotopes in Advanced Biochemical and Molecular Studies
Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive variants of elements that possess the same number of protons but a different number of neutrons. scbt.com This difference in mass, while not affecting their chemical reactivity in most biological processes, provides a unique signature that can be detected by sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The use of stable isotopes as tracers has become indispensable in a multitude of research areas, from elucidating metabolic pathways and studying enzyme mechanisms to understanding the dynamics of protein and nucleic acid structures. scbt.comnih.gov Their non-radioactive nature makes them particularly suitable for studies in living organisms, including clinical research, where safety is a primary concern.
Specific Applications of Deuterated Nucleosides in Addressing Biological Questions
Deuterated nucleosides have found a wide array of applications in answering fundamental biological questions. In metabolic research, they are used to track the synthesis, breakdown, and flux of nucleotides within cells, providing insights into cellular energy metabolism and proliferation. elementar.commdpi.com For instance, the incorporation of deuterium from deuterated water (D₂O) into the DNA of newly synthesized cells is a well-established method for measuring cell proliferation rates. mdpi.com In structural biology, selective deuteration of nucleosides within larger DNA or RNA molecules can simplify complex NMR spectra, enabling the detailed structural analysis of these vital macromolecules. scienceopen.comgoogle.com Furthermore, the kinetic isotope effect (KIE), where the C-D bond is stronger and thus cleaved more slowly than a C-H bond, is a powerful tool for probing the mechanisms of enzymatic reactions involving nucleosides. mdpi.comnih.gov
Rationale for Site-Specific Deuteration of Adenosine (B11128) at the 5',5'' Positions
The decision to specifically place deuterium atoms at the 5' and 5'' positions of the ribose sugar in adenosine to create Adenosine-5',5''-d2 is a targeted strategy. This specific labeling makes the molecule a valuable tool for several research applications. One primary use is as an internal standard in quantitative mass spectrometry-based assays. juniperpublishers.comlabstandards.eu Since this compound has a slightly higher molecular weight than its natural counterpart, it can be added to a biological sample in a known quantity. By comparing the MS signal of the deuterated standard to the natural analyte, researchers can accurately determine the concentration of adenosine in the sample. This is crucial for studying processes where adenosine levels change, such as in neurotransmission and inflammatory responses. nih.govaccscience.com Additionally, this deuterated analog can be used to investigate the enzymatic reactions involving the 5'-hydroxyl group of adenosine, such as those catalyzed by kinases that phosphorylate this position to form adenosine monophosphate (AMP), diphosphate (B83284) (ADP), and triphosphate (ATP). sigmaaldrich.comnih.govbaseclick.eu The KIE at this position can provide detailed information about the transition state of these fundamental enzymatic reactions.
Properties
CAS No. |
82741-17-1 |
|---|---|
Molecular Formula |
C₁₀H₁₁D₂N₅O₄ |
Molecular Weight |
269.26 |
Synonyms |
9-β-D-Ribofuranosyl-9H-purin-6-amine-5’,5’’-d2; 9-β-D-Ribofuranosyladenine-5’,5’’-d2; Adenine Riboside-2’-d; Adenocard-5’,5’’-d2; Adenocor-5’,5’’-d2; Adenogesic-5’,5’’-d2; Adenoscan-5’,5’’-d2; Adrekar-5’,5’’-d2; Boniton-5’,5’’-d2; D-Adenosine-5’,5’’- |
Origin of Product |
United States |
Synthesis and Physicochemical Characterization
Synthetic Methodologies for this compound
A common enzymatic route involves the phosphorylation of D-[5′,5″-²H]ribose by a ribokinase to produce deuterated ribose-5-phosphate. scienceopen.combu.edu This intermediate is then converted to 5-phospho-D-ribosyl α-1-pyrophosphate (PRPP). From PRPP, the synthesis of deuterated adenosine (B11128) monophosphate (AMP) is achieved by the action of adenine (B156593) phosphoribosyltransferase (APRT) in the presence of adenine. scienceopen.combu.edu Subsequent phosphorylation steps catalyzed by kinases can then yield the corresponding deuterated ADP and ATP. scienceopen.com Chemical synthesis methods have also been developed, offering alternative routes to this valuable labeled compound. nih.gov
Physicochemical Properties
This compound presents as a white solid and shares very similar physical properties with unlabeled adenosine, with the primary difference being its molecular weight. cymitquimica.com
| Property | Value |
| Molecular Formula | C₁₀H₁₁D₂N₅O₄ cymitquimica.com |
| Molecular Weight | 269.26 g/mol cymitquimica.compharmaffiliates.com |
| Appearance | White Solid cymitquimica.com |
| Isotopic Purity | Typically ≥98% |
Spectroscopic Data
The defining characteristic of this compound lies in its spectroscopic signature, which distinguishes it from the unlabeled form.
Mass Spectrometry
In mass spectrometry, this compound exhibits a molecular ion peak that is two mass units higher than that of natural adenosine. This clear mass shift is the basis for its use as an internal standard in quantitative analyses. labstandards.eu High-resolution mass spectrometry can confirm the elemental composition and the presence of the deuterium (B1214612) labels.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the 5' and 5'' positions are absent or significantly reduced, confirming the site of deuteration. uni-wuerzburg.de ¹³C NMR spectra may show subtle shifts for the carbon atom attached to the deuterium, and ²H NMR will show a signal corresponding to the deuterium atoms. amazonaws.comrsc.org
Advanced Analytical Methodologies Employing Adenosine 5 ,5 D2
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The complexity of proton (¹H) NMR spectra of large biomolecules like nucleic acids presents a significant challenge due to severe resonance overlap. google.comnih.gov Selective deuteration, such as in Adenosine-5',5''-d2, is a key strategy to simplify these crowded spectra and extract unambiguous structural and dynamic information. oup.comglenresearch.com
Spectral Simplification in Multi-dimensional NMR of Biomolecules
The primary advantage of using deuterated nucleosides in NMR is the dramatic simplification of spectra. acs.org This is especially crucial for large RNA and DNA molecules where the sheer number of protons leads to a high degree of signal degeneracy, making unambiguous resonance assignment a formidable task. nih.gov
By replacing protons at the 5' and 5'' positions of the ribose sugar with deuterium (B1214612), the corresponding ¹H signals are effectively eliminated from the proton NMR spectrum. nih.gov This is because deuterium resonates at a significantly different frequency from protons. nih.gov This selective removal of resonances reduces spectral crowding and allows for the clear observation of remaining proton signals. oup.comacs.org For instance, in a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, which is crucial for determining through-space proton-proton proximities, the removal of cross-peaks involving the H5' and H5'' protons simplifies the process of assigning other key correlations, such as those involving the H2' protons. acs.org This spectral editing is a powerful approach to dissecting complex spin systems within large biomolecules. mit.edu
The simplification afforded by deuteration is instrumental in determining the three-dimensional structures of large nucleic acid systems. nih.gov For RNAs and DNAs larger than 50 nucleotides, spectral overlap becomes a major obstacle to structure determination by NMR. nsf.gov The use of selectively deuterated building blocks, like this compound, incorporated into RNA via in vitro transcription, significantly reduces this overlap. acs.orgnsf.gov This allows for more accurate measurement of Nuclear Overhauser Effects (NOEs), which are distance-dependent and form the basis of NMR structure calculation. The reduced spin diffusion in deuterated molecules also leads to improved accuracy of these distance restraints. oup.com Consequently, the structural elucidation of biologically important RNA domains, such as those from viruses or ribozymes, becomes more feasible. acs.orgmit.edu
Deuterium as a Probe for Proton Resonance Elimination
Studies of Molecular Dynamics and Internal Motions via Deuterium NMR
Deuterium NMR is a highly sensitive technique for probing the dynamics of molecules over a wide range of timescales. rsc.orgrsc.org The quadrupolar interaction of the deuterium nucleus is a sensitive reporter of local molecular motions. rsc.orgrsc.org By incorporating deuterium at specific sites, such as the 5',5''-position of adenosine (B11128), researchers can gain detailed insights into the flexibility and internal motions of the nucleic acid backbone. nih.gov
Solid-state ²H NMR studies on oligonucleotides labeled at the 5',5''-positions have revealed information about both fast local librations and slower, larger-amplitude motions of the helix. nih.gov These studies are crucial for understanding how the dynamic properties of DNA and RNA relate to their biological functions, such as protein recognition and catalytic activity. glenresearch.comrsc.org Deuterium NMR can detect motions on the microsecond to nanosecond timescale, a range that is often difficult to access with other solution NMR techniques. nih.gov
Creation of "NMR Windows" in Labeled Nucleic Acids
The concept of "NMR windows" involves the non-uniform labeling of a large RNA or DNA molecule with both protonated and deuterated nucleotides. umich.eduoup.com By strategically incorporating this compound alongside other protonated or differently labeled nucleosides, specific regions of the molecule can be effectively "silenced" in the ¹H NMR spectrum, creating a simplified window to observe the signals from the protonated residues. oup.comoup.com
This approach has been successfully used to obtain unambiguous assignments for the non-exchangeable aromatic and sugar protons in complex RNA structures, such as a 21mer RNA hairpin and the 31mer RNA domain of E. coli RNase P RNA. umich.eduoup.com The selective deuteration not only removes unwanted proton resonances but also narrows the lines of the remaining protons, further enhancing spectral resolution. oup.com This method provides a powerful way to focus on specific sites or domains within a large biomolecular assembly, facilitating the study of active sites in ribozymes or protein-nucleic acid interaction interfaces. oup.com
Mass Spectrometry (MS) Applications in Quantitative Analysis
In mass spectrometry, stable isotope-labeled compounds like this compound serve as ideal internal standards for accurate and precise quantification of their unlabeled counterparts. nist.govmdpi.com The principle of isotope dilution mass spectrometry relies on adding a known amount of the labeled standard to a sample. springernature.com The analyte and the standard exhibit nearly identical chemical and physical properties, ensuring they behave similarly during sample preparation, chromatography, and ionization. mdpi.com
However, because they differ in mass, they can be distinguished by the mass spectrometer. ckisotopes.com By measuring the ratio of the signal intensity of the endogenous analyte to that of the isotopically labeled internal standard, the exact quantity of the analyte in the original sample can be determined with high accuracy and reproducibility. nist.govspringernature.com
This technique is particularly valuable for quantifying low-abundance nucleosides in complex biological matrices. nist.gov The use of deuterium-labeled standards, such as this compound or its triphosphate form, allows for sensitive detection in the low femtomole range. nist.govspringernature.com This high sensitivity and specificity make it possible to measure subtle changes in nucleoside concentrations related to various physiological or pathological states. nist.gov
| Application | Analyte | Internal Standard | Key Findings |
| Quantitative Analysis of Methylated Nucleosides | Methylated deoxyguanosines | Deuterium-labeled 7-methyldeoxyguanosine and O6-methyldeoxyguanosine | Tandem MS with deuterated standards provides excellent linearity and high sensitivity for quantifying DNA adducts. nist.gov |
| Ligand Binding Assays | Adenosine A1/A2A receptor ligands | Deuterium-labeled ligands (e.g., [²H₄]ZM-241,385) | MS binding assays using deuterated standards offer a viable, label-free alternative to radioligand assays for GPCRs. nih.gov |
| Quantification of RNA Modifications | Modified nucleosides from tRNA | Stable isotope-labeled internal standards (SILIS) from metabolically labeled yeast/bacteria | Isotope dilution MS enables absolute quantification of a wide range of RNA modifications. nih.gov |
| Global DNA Methylation Analysis | Modified cytosines and adenosines | Isotopically labeled nucleoside standards | UHPLC-MS/MS with labeled standards allows for rapid and ultrasensitive quantification of noncanonical DNA bases. springernature.com |
Utilization as an Internal Standard in LC-MS and GC-MS Based Assays
Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry. clearsynth.comcerilliant.com These standards are structurally identical to the analyte of interest, with the exception of having one or more heavier isotopes, in this case, deuterium (D) replacing protium (B1232500) (H). clearsynth.com This subtle mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the spiked internal standard, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization. nih.gov
The use of deuterated standards like this compound is a well-established practice in various analytical applications, including therapeutic drug monitoring, newborn screening, and endocrinology. cerilliant.com For instance, in a study developing a GC-MS/MS method to measure deuterium-labeled deoxyadenosine (B7792050), a related deuterated compound, dA M+5, was used as an internal standard to ensure accurate quantitation. researchgate.net Similarly, research on adenosine A1 and A2A receptors utilized deuterium-labeled ligands as internal standards for MS-based binding assays. nih.gov
Biological samples are inherently complex matrices containing a multitude of compounds that can interfere with the analysis of the target analyte. clearsynth.com One of the most significant challenges in LC-MS and GC-MS is the phenomenon of matrix effects, particularly ion suppression or enhancement. bioanalysis-zone.com This occurs when co-eluting compounds from the sample matrix affect the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification. bioanalysis-zone.com
The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for these matrix effects. nih.gov Because the deuterated standard and the natural analyte have virtually identical chemical and physical properties, they are affected by matrix interferences in the same way. Any suppression or enhancement of the analyte's signal will be mirrored by a proportional change in the internal standard's signal. By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations can be effectively normalized, leading to a more accurate and reliable measurement of the analyte's concentration. clearsynth.comnih.gov
Studies have shown that without an appropriate internal standard, matrix effects can lead to significant inaccuracies. For example, in the quantification of adenosine and its nucleotides in royal jelly, matrix effects were a significant issue that required specific sample pre-processing methods to mitigate. jfda-online.com A study on adenosine quantification using LC-APCI-MS/MS also highlighted the importance of evaluating matrix effects to ensure method reliability. nih.gov
The use of this compound as an internal standard significantly improves both the accuracy (closeness to the true value) and precision (reproducibility) of adenosine quantification. clearsynth.comnih.gov By correcting for variability introduced during sample preparation, injection volume differences, and ionization fluctuations, the internal standard ensures that the final calculated concentration is a true representation of the analyte's level in the original sample.
Several studies underscore the importance of isotopically labeled internal standards for achieving high accuracy and precision. A method for quantifying adenosine in human blood emphasized the use of a ¹³C-labeled adenosine internal standard for accurate quantification. mdpi.com Another study developing an LC-MS/MS method for adenosine and other purines in vegetables used caffeine (B1668208) as an internal standard, but ideally, an isotopically labeled version of the analyte would be preferred for the most accurate results. researchgate.net The development of a highly sensitive UPLC-tandem-MS method for plasma adenosine also relied on a stable isotope-labeled internal standard to achieve a low limit of quantification and ensure the stability of measurements. plos.org
The table below summarizes the key characteristics of analytical methods that benefit from the use of deuterated internal standards.
| Analytical Parameter | Benefit of Using this compound | Supporting Evidence |
| Accuracy | Minimizes systematic errors from matrix effects and sample processing. | Studies consistently show improved accuracy with stable isotope-labeled standards. clearsynth.complos.org |
| Precision | Reduces random errors, leading to more reproducible results. | The use of internal standards leads to lower relative standard deviations (%RSD). nih.gov |
| Linearity | Improves the linearity of the calibration curve over a wider concentration range. | Calibration curves are typically constructed using the ratio of analyte to internal standard. researchgate.netund.edu |
| Limit of Quantification (LOQ) | Can help in achieving lower LOQs by reducing signal variability. | A sensitive method for plasma adenosine achieved a low LOQ using a stable isotope-labeled standard. plos.org |
Compensation for Matrix Effects and Ion Suppression
Method Development for Deuterated Adenosine and Its Metabolites
The development of analytical methods for deuterated compounds like this compound and its metabolites requires careful optimization of both the separation and detection stages. The goal is to achieve a robust and sensitive assay capable of accurately quantifying these compounds in complex biological matrices.
The choice of chromatographic technique is critical for separating the analyte of interest from potentially interfering compounds in the sample matrix. For adenosine and its metabolites, which are polar molecules, several chromatographic approaches are employed.
Reversed-Phase Liquid Chromatography (RPLC): This is a widely used technique for the separation of a broad range of compounds. For polar analytes like adenosine, a C18 column is often used. researchgate.net The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve adequate separation of all compounds of interest. For instance, a method for adenosine quantification used a C18 column with a gradient of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. und.edu
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the retention and separation of very polar compounds that are not well-retained on traditional reversed-phase columns. biorxiv.org In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. This technique has been successfully applied to the analysis of polar metabolites. biorxiv.org
Gas Chromatography (GC): While less common for polar, non-volatile compounds like adenosine, GC can be used after a derivatization step. Derivatization makes the analyte more volatile and thermally stable, allowing it to be analyzed by GC. A study on deuterium-labeled deoxyadenosine utilized GC-MS/MS after derivatization for sensitive quantification. researchgate.net
The table below provides an overview of chromatographic conditions used in the analysis of adenosine and related compounds.
| Chromatographic Mode | Stationary Phase | Mobile Phase Example | Application |
| Reversed-Phase LC | C18 | Water/Acetonitrile with formic acid or ammonium acetate | Quantification of adenosine and its metabolites in various biological matrices. und.edunih.gov |
| HILIC | ZIC-pHILIC | Water/Acetonitrile with ammonium formate | Separation of polar metabolites, including deuterated analogs. mdpi.combiorxiv.org |
| GC | Not specified | Not applicable (inlet derivatization) | Quantification of derivatized deoxyadenosine isotopologues. researchgate.net |
Mass spectrometry provides the high selectivity and sensitivity required for the detection and quantification of low-abundance analytes like adenosine and its deuterated standard.
Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): This is the most common detection mode used in quantitative mass spectrometry. In a triple quadrupole mass spectrometer, the first quadrupole selects the precursor ion (the molecular ion of the analyte), which is then fragmented in the second quadrupole (collision cell). The third quadrupole then selects a specific fragment ion (product ion) to be detected. This highly specific transition from precursor to product ion minimizes interferences and enhances sensitivity. For this compound, the precursor ion would have a mass-to-charge ratio (m/z) two units higher than that of endogenous adenosine, while the product ions would be selected based on the fragmentation pattern. For example, in the quantification of adenosine, the transition m/z 268.2 → 136.1 was monitored, while the internal standard would have a different precursor ion mass. nih.gov
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide high mass accuracy, allowing for the differentiation of compounds with very similar masses. This can be particularly useful in complex matrices where isobaric interferences (compounds with the same nominal mass) are a concern.
Ionization Techniques: Electrospray ionization (ESI) is the most common ionization source for LC-MS analysis of polar molecules like adenosine, typically operating in positive ion mode. nih.gov Atmospheric pressure chemical ionization (APCI) can also be used and may be less susceptible to matrix effects for certain compounds. nih.gov
The selection of the appropriate mass spectrometric parameters, including the specific precursor and product ions for MRM analysis, is a critical step in method development to ensure optimal sensitivity and specificity for both adenosine and this compound.
Mechanistic and Metabolic Investigations Using Adenosine 5 ,5 D2
Elucidation of Enzyme Mechanisms and Reaction Pathways
Probing Mechanisms of Nucleic Acid Cleavage and Modification
Deoxyribozymes, or DNAzymes, are catalytic DNA molecules capable of cleaving specific RNA sequences. thno.orgnih.gov Understanding their mechanism is crucial for their application as therapeutic agents for gene suppression. nih.gov The 10-23 DNAzyme, for instance, consists of a 15-nucleotide catalytic core flanked by binding arms that recognize a target RNA sequence, cleaving it between a purine (B94841) and a pyrimidine (B1678525) residue. nih.gov
The use of isotopically labeled substrates, such as RNA containing Adenosine-5',5''-d2, can help determine the rate-limiting step of the cleavage reaction. If the reaction proceeds through a mechanism involving hydrogen abstraction from the C5' position in the transition state, the presence of deuterium (B1214612) would slow the reaction rate. While direct studies specifically citing this compound in DNAzyme cleavage are not detailed in the provided results, the principle is well-established in enzymology. For example, secondary deuterium kinetic isotope effects are used to probe the transition state structure in glycoside hydrolysis, a related reaction. core.ac.uk Similarly, enzymes like 5' Deadenylase, which removes adenosine (B11128) residues from the 5'-end of DNA and RNA, could be studied using this deuterated analogue to clarify the fine details of the cleavage chemistry. abclonal.com
Investigating Substrate Binding and Catalytic Mechanisms of Adenosine-Modifying Enzymes
Adenosine-modifying enzymes are critical for regulating cellular levels of adenosine and its derivatives. nih.gov Key enzymes in this class include adenosine kinase (ADK), which phosphorylates adenosine to adenosine monophosphate (AMP), and adenosine deaminase (ADA), which converts adenosine to inosine (B1671953). nih.govnih.gov The kinetic parameters of these enzymes dictate the metabolic fate of adenosine. nih.gov
This compound can be used to investigate whether the C-H bond at the 5' position is involved in the catalytic mechanism. For adenosine kinase, which acts on the 5'-hydroxyl group to add a phosphate, a primary KIE would not be expected. However, studies on substrate binding can reveal subtle conformational effects. Research has shown that adenosine and its nucleotide derivatives like ATP can modulate the substrate binding affinity of other proteins, such as the glucose transporter GLUT1. nih.gov Using deuterated analogues like this compound in such binding studies could help to dissect the energetic contributions of specific parts of the adenosine molecule to the binding interaction.
The table below summarizes key enzymes that metabolize adenosine and are potential subjects for mechanistic studies using deuterated analogues.
| Enzyme | Function | Typical Substrate(s) | Product(s) | Relevance for Isotope Effect Studies |
| Adenosine Kinase (ADK) | Phosphorylates adenosine, regulating its intracellular concentration. nih.gov | Adenosine, ATP neb.com | AMP, ADP mpbio.com | Probing conformational changes upon binding. |
| Adenosine Deaminase (ADA) | Deaminates adenosine, controlling its levels in intra- and extracellular spaces. nih.gov | Adenosine, 2'-deoxyadenosine | Inosine, 2'-deoxyinosine | Investigating binding and catalytic steps not directly involving the C5' position. |
| S-adenosylhomocysteine hydrolase (SAHH) | Hydrolyzes S-adenosylhomocysteine (SAH) in a reversible reaction. nih.gov | S-adenosylhomocysteine | Adenosine, Homocysteine | Analyzing the reverse reaction using labeled adenosine. |
| 5' Deadenylase | Removes adenosine residues from the 5'-end of nucleic acids. abclonal.com | 5'-adenylated DNA/RNA | AMP, de-adenylated nucleic acid | Determining the role of C5'-H bond cleavage in the transition state. |
Analysis of Hydrolysis Mechanisms in Sulfonium (B1226848) Nucleosides with Deuterated Analogues
The hydrolysis of sulfonium nucleosides, such as S-adenosyl-L-methionine (SAM), is a reaction of significant biological interest. lookchem.com The stability of these compounds is critical to their function as biological methyl group donors. lookchem.com Studies on the alkaline hydrolysis of 5'-deoxy-5'-(dimethylthio)adenosine (DMTA), an analogue of SAM, have utilized specifically deuterated compounds to elucidate the reaction mechanism. lookchem.com
Research involving the hydrolysis of DMTA and its deuterated form, DMTA-5',5'-d2, revealed that the reaction proceeds via a proton abstraction at the 5' position. lookchem.com This was confirmed by NMR experiments in NaOD/D2O, which showed the exchange of a single hydrogen atom at the 5' position during hydrolysis. lookchem.com The measurement of kinetic isotope effects (KIE) provided further insight into the transition state of this reaction. lookchem.com
The table below presents the kinetic isotope effects observed during the hydrolysis of DMTA, demonstrating the utility of deuterated analogues in mechanistic analysis. lookchem.com
| Compound | Hydrolysis Condition | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |
| DMTA / DMTA-5',5'-d2 | Nonionized form | ~1.4 | Suggests an asymmetric transition state for proton abstraction. lookchem.com |
| DMTA / DMTA-5',5'-d2 | Anionic form (DMTA-) | ~1.4 | Also indicates an asymmetric transition state. lookchem.com |
Stable Isotope Tracing and Metabolic Flux Analysis (MFA)
Beyond mechanistic enzymology, stable isotope-labeled molecules like this compound are essential tools for mapping the dynamic flow of metabolites through complex biochemical networks. eurisotop.com This approach, known as stable isotope tracing, allows for the quantitative assessment of pathway activity, or metabolic flux. eurisotop.comhku.hk
Tracking Adenosine Metabolism and Turnover in Biological Systems
Adenosine metabolism is a hub connecting energy homeostasis, nucleic acid synthesis, and cellular signaling. nih.govnih.gov Intracellular adenosine can be either phosphorylated by ADK to AMP to be salvaged into the nucleotide pool or deaminated by ADA to inosine as part of a catabolic pathway. nih.govnih.gov Tracing studies using labeled adenosine are critical for understanding how cells, tissues, or whole organisms regulate these metabolic choices under various physiological and pathological conditions. clearsynth.com
When this compound is introduced into a biological system, it enters the endogenous adenosine pool. Mass spectrometry or NMR can then be used to track the appearance of the deuterium label in downstream metabolites such as AMP, ADP, ATP, inosine, and uric acid. eurisotop.comacs.org This allows researchers to follow the fate of the adenosine molecule, distinguishing it from the pre-existing, unlabeled pool. eurisotop.com Such experiments can quantify the rate of adenosine uptake, its incorporation into nucleic acids, and its rate of degradation, providing a dynamic picture of adenosine turnover. nih.govnih.gov
Quantitative Analysis of Metabolic Flux Rates involving Adenosine Pathways
Metabolic Flux Analysis (MFA) is a powerful technique that moves beyond simple concentration measurements to determine the actual rates (fluxes) of reactions within a metabolic network. eurisotop.comcreative-proteomics.com When combined with stable isotope tracing, MFA provides a detailed, quantitative map of cellular metabolism. hku.hk
In the context of adenosine metabolism, a typical MFA experiment might involve feeding cells a known mixture of unlabeled glucose and labeled this compound. By analyzing the isotopic labeling patterns (isotopologues) of key metabolites over time, researchers can calculate the flux rates through competing pathways. For example, MFA can determine the rate at which adenosine is salvaged into the ATP pool versus the rate at which it is catabolized to inosine. nih.gov This quantitative understanding is crucial for identifying metabolic bottlenecks or dysregulations in disease states. creative-proteomics.com While measuring metabolite concentrations alone provides a static snapshot, MFA reveals the dynamic activity of the metabolic machinery. eurisotop.com
The table below outlines a conceptual framework for using this compound in an MFA study.
| Experimental Step | Description | Data Generated |
| 1. Labeling | Introduce this compound into the cell culture medium or biological system. hku.hk | Time-dependent incorporation of the tracer into the intracellular adenosine pool. |
| 2. Sampling & Extraction | Collect samples at various time points and extract metabolites. | A series of metabolite samples representing different stages of label incorporation. |
| 3. Mass Spectrometry Analysis | Analyze the isotopic distribution in adenosine and its downstream metabolites (e.g., AMP, ATP, inosine). eurisotop.com | Mass isotopologue distributions (MIDs) for each metabolite of interest. |
| 4. Flux Calculation | Use computational models to fit the MIDs and external rate measurements to a metabolic network model. creative-proteomics.com | Quantitative flux values (e.g., in nmol/mg protein/hr) for key reactions in adenosine metabolism. |
Identification of Rate-Limiting Steps and Branch Points in Purine Metabolism
Metabolic flux analysis (MFA) is a critical technique for understanding the flow of metabolites through a biochemical network and for identifying points of metabolic control, such as rate-limiting steps and pathway branch points. Stable isotope tracers are fundamental to MFA, allowing for the quantification of flux rates that are not accessible by simply measuring metabolite concentrations.
The use of a tracer like this compound enables researchers to follow the adenosine molecule after it enters the cell and is processed through the purine salvage pathway. The salvage pathway allows cells to recycle preformed purine bases and nucleosides, conserving the significant energy required for de novo synthesis. researchgate.netnih.gov When this compound is introduced to a cellular system, it is first phosphorylated by adenosine kinase to form deuterated adenosine monophosphate (AMP). researchgate.net This labeled AMP then enters the broader purine nucleotide pool, where it can be interconverted with other nucleotides.
By tracking the appearance and distribution of the deuterium label in downstream metabolites using techniques like liquid chromatography-mass spectrometry (LC/MS), the rates of specific enzymatic steps can be determined. researchgate.net A rate-limiting step in a pathway can be identified by an accumulation of the isotopic label in the substrate of that step and a slow rate of appearance in the product. For example, the de novo synthesis of purines is a highly regulated and energy-intensive process, with the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to phosphoribosylamine (B1198786) by the enzyme phosphoribosylpyrophosphate amidotransferase (PPAT) considered a primary rate-limiting step. mdpi.com
Inosine monophosphate (IMP) represents a critical branch point in purine metabolism, as it is the precursor for the synthesis of both AMP and guanosine (B1672433) monophosphate (GMP). nih.govmdpi.com By using a tracer like this compound, the flux from the salvage pathway can be tracked. The labeled AMP can be deaminated to IMP by AMP deaminase, introducing the label into this central branch point. researchgate.net From there, the relative flux of the deuterium label towards GMP versus its re-incorporation into the adenosine nucleotide pool can be quantified, providing insight into the metabolic state of the cell and how it partitions resources between different purine products. Stable isotope tracing has demonstrated, for instance, that mitochondrial electron transport chain deficiency suppresses de novo purine synthesis while enhancing purine salvage. biorxiv.org Mathematical modeling based on data from such tracer experiments can provide a quantitative description of cardiac adenosine metabolism, clarifying the importance of various regulatory actions within the different pathways. nih.gov
Table 1: Conceptual Data for Metabolic Flux Analysis Using this compound This table illustrates hypothetical results from a stable isotope tracing experiment to identify a metabolic bottleneck.
| Metabolite | Relative Isotopic Abundance of Deuterium Label (%) | Interpretation |
|---|---|---|
| This compound (Tracer) | 100 | Input tracer reference. |
| AMP-d2 Pool | 85 | High enrichment indicates efficient uptake and phosphorylation via adenosine kinase. |
| IMP-d2 Pool | 80 | Significant accumulation suggests the subsequent step (e.g., conversion to GMP or Adenylosuccinate) is slow relative to IMP formation. |
| GMP-d2 Pool | 15 | Low enrichment indicates a low flux from IMP to GMP, identifying the IMP-to-GMP conversion as a rate-limiting branch. |
Deuterium Kinetic Isotope Effects (DKIE) in Reaction Mechanism Studies
The deuterium kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. umich.edu It is defined as the ratio of the reaction rate for a substrate containing hydrogen (kH) to the rate for the same substrate substituted with deuterium (kD). A KIE value greater than 1 (a "normal" KIE) indicates that the C-H bond is being broken in the rate-determining step of the reaction, as the greater mass of deuterium results in a lower vibrational frequency and higher activation energy for bond cleavage. frontiersin.org The magnitude of the KIE provides crucial information about the transition state of the reaction.
In reactions involving this compound, the KIE reports specifically on processes that involve the cleavage of a C-D bond at the 5' position. This is particularly relevant for a class of enzymes known as adenosylcobalamin (AdoCbl, or coenzyme B12)-dependent enzymes. These enzymes generate a highly reactive 5'-deoxyadenosyl radical by breaking the cobalt-carbon bond of the coenzyme. nih.gov This radical then initiates the catalytic cycle by abstracting a hydrogen atom from the substrate. researchgate.netumich.edu
Studies on AdoCbl-dependent glutamate (B1630785) mutase provide a key example. In the reverse reaction, the enzyme catalyzes the transfer of a hydrogen atom from the product back to the 5'-deoxyadenosyl radical to regenerate the substrate. Using specifically deuterated substrates that transfer deuterium to the 5'-position of the adenosine moiety allows for the measurement of the KIE for this hydrogen abstraction step. A significant KIE implies that hydrogen abstraction is part of the rate-limiting step and that the transition state involves the partial breaking of the C-H(D) bond. portlandpress.com Unusually large KIEs, especially those with weak temperature dependence, can be evidence of quantum mechanical tunneling, where the hydrogen nucleus passes through the activation barrier rather than over it, providing further detail about the nature of the transition state. acs.orgrutgers.edu
DKIE studies using this compound are instrumental in dissecting the elementary steps of a reaction, particularly proton (or hydrogen atom) abstraction and bond formation. The transfer of a hydrogen atom between the 5'-carbon of the coenzyme and the substrate is a central feature of AdoCbl-dependent isomerases. researchgate.netportlandpress.com
In detailed pre-steady-state kinetic studies of glutamate mutase, researchers have used rapid quench techniques to isolate and measure the isotope effects on specific steps of the reaction. researchgate.netportlandpress.com By reacting the enzyme with a substrate specifically deuterated at the position from which hydrogen is abstracted, one can measure the rate of formation of deuterated 5'-deoxyadenosine (B1664650) (5'-dA-d). The ratio of the rates of formation of 5'-dA-h versus 5'-dA-d gives the KIE for the hydrogen abstraction step.
Table 2: Deuterium Kinetic Isotope Effect (DKIE) Data in AdoCbl-Dependent Glutamate Mutase Data compiled from studies investigating hydrogen transfer to the 5'-deoxyadenosyl radical.
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Intrinsic KIE (D)k | 4.1 | Indicates C-H bond cleavage occurs in the transition state; value is within the semi-classical limit. | umich.edu |
| Steady-State KIE on V/K | 10 ± 0.4 | Observed effect on the overall reaction, implying an isotopically insensitive step is also partially rate-determining. | researchgate.net |
| Equilibrium Isotope Effect (EIE) | 0.72 ± 0.04 | Inverse effect indicates significant stiffening of the C-H bond at the 5'-position upon formation of 5'-deoxyadenosine. | portlandpress.com |
| AH/AD (Arrhenius Pre-exponential Factor Ratio) | 0.17 ± 0.04 | A value less than 1 provides evidence for a significant degree of quantum mechanical tunneling in the hydrogen transfer step. | acs.org |
Future Directions and Emerging Research Avenues
Integration of Adenosine-5',5''-d2 in Multi-omics Research
Multi-omics, the integrated analysis of diverse biological data sets (e.g., genomics, transcriptomics, proteomics, and metabolomics), aims to provide a holistic view of biological systems. Stable isotopes are crucial to this endeavor, and this compound is poised for significant contributions, particularly in metabolomics and transcriptomics.
In metabolomics, which involves the comprehensive study of metabolites, this compound serves as an exemplary internal standard for quantification. Its mass difference allows for clear distinction from its endogenous counterpart in mass spectrometry analyses, while its nearly identical chemical nature ensures co-purification, leading to highly accurate measurements of adenosine (B11128) levels. ckisotopes.com
Beyond static quantification, the future lies in metabolic flux analysis—the study of reaction rates within a metabolic network. Introducing this compound as a tracer allows researchers to follow the deuterium (B1214612) label as it is incorporated into downstream metabolites. This dynamic approach provides a quantitative map of pathway activities, revealing how metabolic traffic is rerouted in disease or in response to drugs. chromservis.eu For example, using deuterated precursors like D2O or labeled glucose enables the measurement of the turnover and synthesis rates of various biomolecules, including nucleotides. chromservis.euresearchgate.net
| Research Area | Application of this compound | Potential Insights |
| Metabolomics | Internal Standard for Mass Spectrometry | Accurate and precise quantification of adenosine and related metabolites. acs.org |
| Fluxomics | Metabolic Tracer | Dynamic measurement of metabolic pathway activity and reaction rates. chromservis.euresearchgate.net |
| Transcriptomics | Tracer for RNA Synthesis | Quantification of de novo RNA synthesis and turnover rates. uliege.be |
Expanding Mechanistic Insights into Complex Biological Systems using Site-Specific Deuteration
Site-specific deuteration is an invaluable tool for dissecting the mechanisms of enzyme-catalyzed reactions. The increased mass of deuterium compared to hydrogen leads to a lower vibrational frequency of the C-D bond, which is consequently more difficult to break than a C-H bond. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful method for identifying the rate-determining steps of a reaction. annualreviews.orgarkat-usa.org
By using this compound as a substrate for an enzyme that acts on the 5'-position of adenosine, researchers can measure the reaction rate relative to that with unlabeled adenosine. If the reaction is significantly slower with the deuterated substrate, it provides strong evidence that the cleavage of a C-H bond at the 5'-position is a critical, rate-limiting part of the enzymatic mechanism. acs.orgresearchgate.net For example, a study on adenosine nucleosidase used various isotopically labeled adenosines, including [5'-2H]adenosine, to probe its transition state. nih.gov A measured KIE of 0.993 for the [5'-2H] label suggested that cleavage at this position was not involved in the rate-limiting step for that particular enzyme. nih.gov This type of analysis is crucial for understanding how enzymes achieve their catalytic power and for the rational design of enzyme inhibitors.
This approach can be applied to key enzymes in adenosine metabolism, such as adenosine kinase and adenosine deaminase. nih.gov For instance, while the primary reaction of adenosine deaminase does not involve the 5'-position, understanding allosteric effects or potential secondary interactions could be explored with such a tool. Determining the KIE for adenosine kinase, which phosphorylates adenosine at the 5'-position, could clarify the nature of the transition state during this critical metabolic step. Gaining these fundamental mechanistic insights is essential for understanding the complex roles of adenosine in cellular signaling, energy metabolism, and the pathology of various diseases. mdpi.comaging-us.com
Q & A
Basic: What is the synthetic methodology for preparing Adenosine-5',5''-d₂ for isotopic labeling studies?
Adenosine-5',5''-d₂ is synthesized via sodium borodeuteride (NaBD₄) reduction of adenosine-5'-carboxylic acid ethyl ester. This method selectively introduces deuterium at the 5' and 5'' positions, ensuring isotopic purity. Post-reduction, purification via column chromatography or HPLC is critical to remove unreacted precursors and byproducts .
Basic: How can researchers verify the isotopic integrity of Adenosine-5',5''-d₂ in experimental setups?
Methodological verification involves:
- Nuclear Magnetic Resonance (NMR): Deuterium incorporation is confirmed by the absence of proton signals at the 5' and 5'' positions in ¹H-NMR spectra.
- Mass Spectrometry (MS): High-resolution MS (HRMS) detects the mass shift (+2 Da) due to deuterium substitution.
- Isotopic Purity Assays: Use enzymatic degradation (e.g., adenosine deaminase) followed by HPLC to ensure no residual non-deuterated forms .
Advanced: How do kinetic isotope effects (KIEs) of Adenosine-5',5''-d₂ influence enzyme-catalyzed reactions, such as those involving acetyl-CoA synthetase?
Deuterium substitution alters bond vibrational frequencies, potentially slowing reaction rates. For example, in acetyl-CoA synthetase (ACS) assays:
- Experimental Design: Compare reaction velocities (Vₘₐₓ) and Michaelis constants (Kₘ) between deuterated and non-deuterated substrates.
- Data Analysis: A KIE > 1 indicates rate-limiting steps involving C-H bond cleavage (e.g., ATP hydrolysis). Use stopped-flow spectroscopy to capture transient intermediates .
Advanced: What are the challenges in tracing metabolic flux using Adenosine-5',5''-d₂ in ATP regeneration systems?
Key challenges include:
- Isotopic Dilution: Endogenous ATP pools may dilute the deuterated signal. Mitigate by using ATP-depleted cell lysates.
- Enzyme Compatibility: Verify that ATP-dependent kinases (e.g., glycerol kinase) tolerate deuterated substrates via activity assays.
- Analytical Sensitivity: Employ LC-MS/MS with multiple reaction monitoring (MRM) to detect low-abundance deuterated metabolites .
Basic: What role does Adenosine-5',5''-d₂ play in NMR-based structural studies of RNA-protein interactions?
Deuterium labeling reduces ¹H signal overlap in RNA, enhancing resolution in NOESY and HSQC experiments. For example:
- Sample Preparation: Incorporate Adenosine-5',5''-d₂ into RNA via in vitro transcription with deuterated nucleotide triphosphates.
- Data Collection: Use deuterium-decoupled ¹H-NMR to resolve protein-binding interfaces .
Advanced: How can researchers address contradictions in data when Adenosine-5',5''-d₂ exhibits unexpected stability in hydrolytic pathways?
Contradictions may arise from:
- pH-Dependent Stability: Deuterated compounds resist hydrolysis in D₂O buffers due to solvent isotope effects. Control experiments should replicate pH and solvent conditions.
- Enzyme-Specific Effects: Some phosphatases (e.g., alkaline phosphatase) show reduced activity toward deuterated substrates. Validate using activity assays with non-deuterated controls .
Basic: What protocols ensure the stability of Adenosine-5',5''-d₂ in long-term enzymatic studies?
- Storage: Lyophilize and store at -80°C under inert gas (argon).
- Buffer Conditions: Use deuterated buffers (e.g., D₂O-based Tris) to minimize proton exchange.
- Enzyme Quenching: Terminate reactions with ice-cold methanol to preserve isotopic integrity .
Advanced: How does Adenosine-5',5''-d₂ improve sensitivity in mass spectrometry imaging (MSI) of nucleotide metabolism in tumor models?
Deuterium labeling enables multiplexed imaging by creating distinct mass signatures. For example:
- Tissue Preparation: Administer Adenosine-5',5''-d₂ intravenously in murine lymphoma models.
- Imaging Workflow: Use matrix-assisted laser desorption/ionization (MALDI)-MSI to map deuterated ATP/ADP spatial distribution, correlating with COX-2 expression .
Basic: What are the limitations of using Adenosine-5',5''-d₂ in in vivo metabolic studies?
- Biological Half-Life: Rapid deamination by adenosine deaminase shortens detection windows. Use enzyme inhibitors (e.g., pentostatin) to prolong circulation.
- Tissue Permeability: Deuterated analogs may exhibit altered pharmacokinetics. Validate with microdialysis probes in target tissues .
Advanced: How can researchers optimize reaction conditions for synthesizing Adenosine-5',5''-d₂ derivatives (e.g., phosphorylated forms) without isotopic scrambling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
